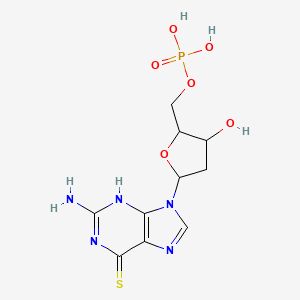
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative with a unique structure that makes it valuable in various scientific fields. This compound is characterized by its ethyl ester group at the 3-position, an isopropyl group at the 7-position, and a keto group at the 4-position of the quinoline ring. Its molecular formula is C15H17NO3, and it has a molecular weight of 259.3 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with isopropyl ketone under acidic conditions can yield the desired product . Another method involves the use of microwave-assisted cyclocondensation with arene carboxaldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and energy-efficient processes, are often employed to enhance the sustainability and efficiency of the production .
化学反応の分析
Types of Reactions
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxyquinoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
科学的研究の応用
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in material science and catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial properties. The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound shares a similar quinoline core but differs in the position and type of functional groups.
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinoline derivative with different substituents, used in the synthesis of fluoroquinolone antibiotics.
Uniqueness
Ethyl 7-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 7-position and ethyl ester at the 3-position make it a versatile intermediate for further chemical modifications and applications .
特性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
ethyl 4-oxo-7-propan-2-yl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-7-10(9(2)3)5-6-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17) |
InChIキー |
JZTKDCZXPOLKFL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





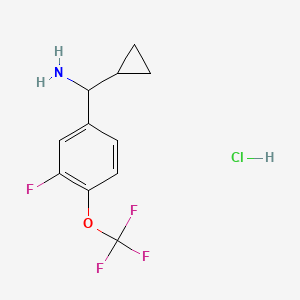



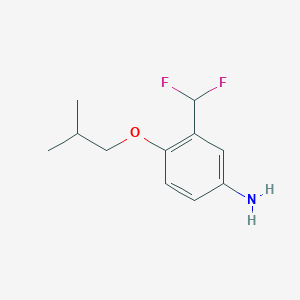

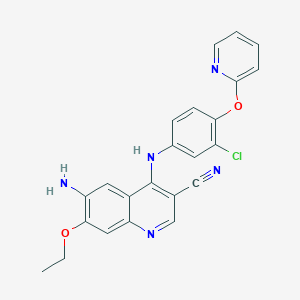
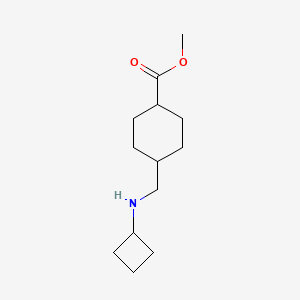
![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)
